Cyclohexanol, 2-(3-butenyl)-, trans-
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Overview
Description
Cyclohexanol, 2-(3-butenyl)-, trans- is a chemical compound with the molecular formula C₁₀H₁₈O. It is a derivative of cyclohexanol where a butenyl group is attached to the second carbon of the cyclohexanol ring in a trans configuration. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation of Cyclohexene: Cyclohexene can be converted to cyclohexanol through hydroboration-oxidation. The reaction involves the addition of borane (BH₃) to cyclohexene followed by oxidation with hydrogen peroxide (H₂O₂) to yield cyclohexanol.
Hydrogenation of Cyclohexene: Cyclohexene can also be hydrogenated using a catalyst such as palladium on carbon (Pd/C) to produce cyclohexanol.
Grignard Reaction: A Grignard reagent, such as ethyl magnesium bromide, can be reacted with cyclohexanone to form cyclohexanol.
Industrial Production Methods: Cyclohexanol is typically produced on an industrial scale through the oxidation of cyclohexane using air or oxygen in the presence of a catalyst such as cobalt or manganese. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Types of Reactions:
Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Reduction: Cyclohexanol can be reduced to cyclohexane using reducing agents such as lithium aluminium hydride (LiAlH₄).
Substitution: Cyclohexanol can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl₂) to form cyclohexyl chloride.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminium hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed:
Cyclohexanone (from oxidation)
Cyclohexane (from reduction)
Cyclohexyl chloride (from substitution)
Scientific Research Applications
Cyclohexanol, 2-(3-butenyl)-, trans- is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a precursor in the synthesis of biologically active compounds.
Medicine: It may be involved in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclohexanol, 2-(3-butenyl)-, trans- exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. The molecular targets and pathways involved would vary based on the specific reaction or application.
Comparison with Similar Compounds
Cyclohexanol, 2-(3-butenyl)-, cis-
Cyclohexanol, 3-(3-butenyl)-, trans-
Cyclohexanol, 3-(3-butenyl)-, cis-
Uniqueness: Cyclohexanol, 2-(3-butenyl)-, trans- is unique due to its trans configuration, which affects its chemical reactivity and physical properties compared to its cis isomer and other positional isomers.
Properties
CAS No. |
3392-93-6 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2S)-2-but-3-enylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h2,9-11H,1,3-8H2/t9-,10-/m1/s1 |
InChI Key |
RYESRRSHSJJRFX-NXEZZACHSA-N |
Isomeric SMILES |
C=CCC[C@@H]1CCCC[C@H]1O |
Canonical SMILES |
C=CCCC1CCCCC1O |
Origin of Product |
United States |
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